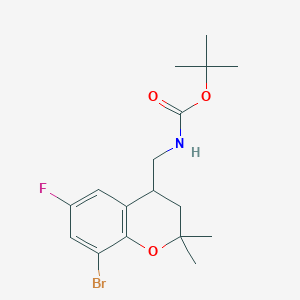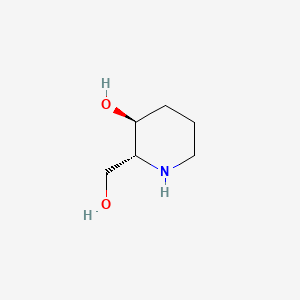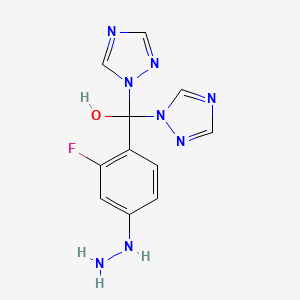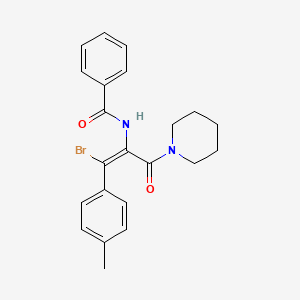
tert-Butyl ((8-bromo-6-fluoro-2,2-dimethylchroman-4-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ((8-bromo-6-fluoro-2,2-dimethylchroman-4-yl)methyl)carbamate is a synthetic organic compound with the molecular formula C17H23BrFNO3 It is characterized by the presence of a bromine atom, a fluorine atom, and a tert-butyl carbamate group attached to a chroman ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((8-bromo-6-fluoro-2,2-dimethylchroman-4-yl)methyl)carbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Fluorination: The addition of a fluorine atom to the brominated intermediate.
Carbamate Formation: The reaction of the intermediate with tert-butyl isocyanate to form the final carbamate product.
The reaction conditions for these steps often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl ((8-bromo-6-fluoro-2,2-dimethylchroman-4-yl)methyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The chroman ring system can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different chroman derivatives .
Wissenschaftliche Forschungsanwendungen
tert-Butyl ((8-bromo-6-fluoro-2,2-dimethylchroman-4-yl)methyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl ((8-bromo-6-fluoro-2,2-dimethylchroman-4-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The carbamate group may also play a role in modulating its activity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl ((5-bromo-3-fluoro-2-methoxypyridin-4-yl)methyl)carbamate
- tert-Butyl ((2-bromo-5-methylthiazol-4-yl)methyl)carbamate
Uniqueness
tert-Butyl ((8-bromo-6-fluoro-2,2-dimethylchroman-4-yl)methyl)carbamate is unique due to its specific combination of bromine, fluorine, and tert-butyl carbamate groups attached to a chroman ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C17H23BrFNO3 |
|---|---|
Molekulargewicht |
388.3 g/mol |
IUPAC-Name |
tert-butyl N-[(8-bromo-6-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)methyl]carbamate |
InChI |
InChI=1S/C17H23BrFNO3/c1-16(2,3)23-15(21)20-9-10-8-17(4,5)22-14-12(10)6-11(19)7-13(14)18/h6-7,10H,8-9H2,1-5H3,(H,20,21) |
InChI-Schlüssel |
RVZPIKBIXCSAMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C2=C(O1)C(=CC(=C2)F)Br)CNC(=O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Chlorodifluoromethyl)benzo[d]thiazole](/img/structure/B11780263.png)

![3-Bromo-4-isopropylisothiazolo[5,4-b]pyridine](/img/structure/B11780274.png)



![tert-Butyl 6-(2-hydroxyethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11780295.png)

![Methyl 4-cyclopentyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B11780300.png)

![6-Methoxy-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11780320.png)



